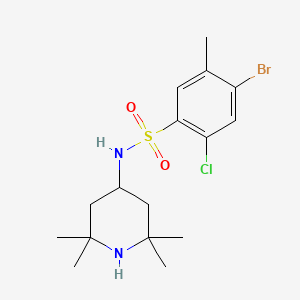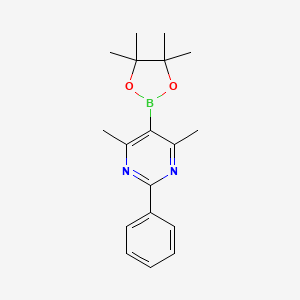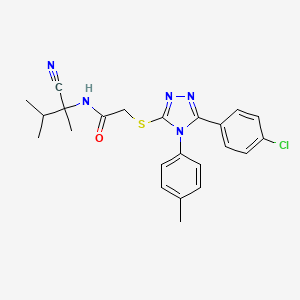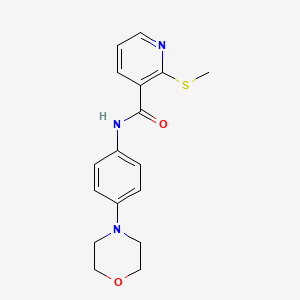![molecular formula C12H11IN4S2 B13365432 3-[(Ethylsulfanyl)methyl]-6-(2-iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365432.png)
3-[(Ethylsulfanyl)methyl]-6-(2-iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl [6-(2-iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [6-(2-iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide typically involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . This process results in the annulation of the triazole ring onto the thiadiazole structure. The reaction conditions often require the use of solvents such as methanol and catalysts like sodium borohydride .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl [6-(2-iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the iodophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of ethyl [6-(2-iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide involves its interaction with specific molecular targets. For instance, its antiviral activity is attributed to its ability to inhibit the M2 proton channel of the influenza A virus . The compound’s anticancer properties are linked to its ability to interfere with DNA synthesis and induce apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Shares a similar core structure but differs in the substituents attached to the rings.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazepine: Another related compound with a seven-membered ring instead of a six-membered ring.
Uniqueness
Ethyl [6-(2-iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is unique due to the presence of the iodophenyl group, which enhances its reactivity and potential biological activities. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in scientific research .
Propriétés
Formule moléculaire |
C12H11IN4S2 |
|---|---|
Poids moléculaire |
402.3 g/mol |
Nom IUPAC |
3-(ethylsulfanylmethyl)-6-(2-iodophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C12H11IN4S2/c1-2-18-7-10-14-15-12-17(10)16-11(19-12)8-5-3-4-6-9(8)13/h3-6H,2,7H2,1H3 |
Clé InChI |
BRUXRWUKWNUPPU-UHFFFAOYSA-N |
SMILES canonique |
CCSCC1=NN=C2N1N=C(S2)C3=CC=CC=C3I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(difluoromethoxy)phenyl]-N-(3-fluorophenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13365351.png)

![2,4-dibromo-N-[1-(hydroxymethyl)propyl]-5-methylbenzenesulfonamide](/img/structure/B13365355.png)
![5-Methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbonitrile](/img/structure/B13365365.png)
![3-[(Propylsulfanyl)methyl]-6-[2-(3,4,5-trimethoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365369.png)
![2-hydroxy-N-[4-methoxy-3-(1H-tetrazol-5-yl)phenyl]-4,6-dimethylpyridine-3-carboxamide](/img/structure/B13365376.png)
![5,7-Dimethyl-4b,5,9b,10-tetrahydroindeno[1,2-b]indol-6-ol](/img/structure/B13365378.png)

![6-[(Acetyloxy)methyl]-9-methoxy-1-phenazinecarboxylic acid](/img/structure/B13365406.png)

![1-(4-chlorophenyl)-N-[2-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13365410.png)
![[4-(4-Fluorophenyl)-4-oxobutyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13365414.png)


